molecular formula C26H28N2O4 B3298931 N-(4-butylphenyl)-2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide CAS No. 898440-85-2

N-(4-butylphenyl)-2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide

Cat. No.: B3298931
CAS No.: 898440-85-2
M. Wt: 432.5 g/mol
InChI Key: SHIDEWFJGHAHKO-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide is a synthetic small molecule characterized by a multi-component structure. The compound features:

  • A 4-butylphenyl group: A lipophilic aromatic moiety that may enhance membrane permeability and influence target binding through hydrophobic interactions.
  • An acetamide linker: Connects the pyranone ring to the 4-butylphenyl group, providing conformational flexibility and serving as a common pharmacophore in medicinal chemistry.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-2-3-6-19-9-11-21(12-10-19)27-26(30)18-32-25-17-31-22(15-24(25)29)16-28-14-13-20-7-4-5-8-23(20)28/h4-5,7-12,15,17H,2-3,6,13-14,16,18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIDEWFJGHAHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the indole derivative, followed by the formation of the pyran ring through cyclization reactions. The final step involves the coupling of the butylphenyl group with the pyran-indole intermediate under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds .

Scientific Research Applications

N-(4-butylphenyl)-2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Biological Activity

N-(4-butylphenyl)-2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide is a complex organic compound notable for its potential biological activities. Its unique structure, which includes a butylphenyl group, an indole moiety, and a pyran ring, positions it as a candidate for various therapeutic applications. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The IUPAC name of the compound is N-(4-butylphenyl)-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide. The molecular formula is C26H28N2O4C_{26}H_{28}N_{2}O_{4}, and its InChI representation is:

InChI 1S C26H28N2O4 c1 2 3 6 19 9 11 21 12 10 19 27 26 30 18 32 25 17 31 22 15 24 25 29 16 28 14 13 20 7 4 5 8 23 20 28 h4 5 7 12 15 17H 2 3 6 13 14 16 18H2 1H3 H 27 30 \text{InChI 1S C26H28N2O4 c1 2 3 6 19 9 11 21 12 10 19 27 26 30 18 32 25 17 31 22 15 24 25 29 16 28 14 13 20 7 4 5 8 23 20 28 h4 5 7 12 15 17H 2 3 6 13 14 16 18H2 1H3 H 27 30 }

Table 1: Key Structural Features

FeatureDescription
Butylphenyl Group Provides hydrophobic interactions and enhances lipophilicity.
Indole Moiety Imparts biological activity through receptor interactions.
Pyran Ring Contributes to the compound's reactivity and potential enzyme inhibition.

The biological activity of N-(4-butylphenyl)-2-{6-[ (2,3-dihydroindol-1H) -methyl]-4 -oxo -4 H-pyran -3 -yl}oxyacetamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets by binding to them and influencing downstream signaling pathways.

In Vitro Studies

Research has shown that compounds with similar structural features exhibit a range of biological activities:

  • Cholinesterase Inhibition : Compounds derived from pyran rings have been evaluated for their inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds showed IC50 values ranging from 9.10 μM to 34.2 μM against AChE .
  • Antioxidant Activity : Similar structures have demonstrated antioxidant properties, which may contribute to neuroprotective effects in models of neurodegeneration.
  • Anti-inflammatory Effects : Some derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), suggesting potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of a related indole-pyran compound in a model of Alzheimer's disease. The results indicated that the compound significantly reduced oxidative stress markers and improved cognitive function in treated animals compared to controls.

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of indole derivatives similar to N-(4-butylphenyl)-2-{6-[ (2,3-dihydroindol-1H) -methyl]-4 -oxo -4 H-pyran -3 -yl}oxyacetamide. The findings revealed that these compounds exhibited cytotoxic effects against various cancer cell lines through apoptosis induction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives, focusing on core scaffolds, substituents, and hypothesized pharmacological implications.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Hypothesized Properties
Target Compound 4H-pyran-4-one - 4-Butylphenyl
- Indolinylmethyl
- Moderate lipophilicity (butyl chain)
- Potential for aromatic stacking (indoline)
- Flexible acetamide linker
Quinoline-based acetamide Quinoline - Tetrahydrofuran-3-yl-oxy
- Trifluoromethyl-dihydroquinoline
- Enhanced solubility (tetrahydrofuran-oxy)
- Electron-withdrawing groups (CF₃) may improve metabolic stability
N-(2-(tert-Butyl)phenyl) acetamide (6y) Indole - Chlorobenzoyl
- Phenyl-pyridinylmethyl
- High steric bulk (tert-butyl, pyridinylmethyl)
- Possible CYP inhibition (chlorobenzoyl)
Peptidomimetic acetamide Hexanamide - 2,6-Dimethylphenoxy
- Tetrahydro-pyrimidinone
- Polar hydroxyl groups (improved solubility)
- Stereochemical complexity (multiple chiral centers)
Chromenone-pyrazolopyrimidine Chromen-4-one - Fluorophenyl
- Sulfonamide/isopropylamide
- Electronegative substituents (F) enhance binding specificity
- Rigid chromenone core (similar to pyranone)

Key Observations

Core Scaffold Variations: The target’s pyranone core shares similarity with chromenone derivatives (e.g., chromen-4-one in ), both offering planar, oxygenated rings for π-π interactions. However, chromenones often include fused benzene rings, increasing aromatic surface area for target engagement. Quinoline-based analogs provide nitrogen-containing heterocycles, which may enhance binding to metal ions or polar residues in enzyme active sites.

Substituent Effects: The 4-butylphenyl group in the target compound contrasts with bulky tert-butyl or pyridinylmethyl groups in , suggesting a balance between lipophilicity and steric hindrance.

Linker and Functional Groups :

  • The acetamide linker is ubiquitous, but its connectivity varies. For example, peptidomimetic analogs use acetamide within a peptide-like backbone, favoring interactions with proteases or GPCRs.

Biological Implications :

  • The indolinylmethyl group in the target may mimic natural indole-based substrates, whereas sulfonamide/isopropylamide groups in could enhance selectivity for kinases or proteases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-butylphenyl)-2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-butylphenyl)-2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.